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Compound of Interest

Compound Name: (5-Methylpyridin-2-yl)methanol

Cat. No.: B1313501

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (5-
Methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical and chemical synthesis.
The document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data and presents a detailed interpretation of the
spectral features. This guide is intended to serve as a comprehensive resource for researchers
and professionals involved in the structural elucidation and characterization of organic
compounds.

Introduction

(5-Methylpyridin-2-yl)methanol (C7HsNO, Molar Mass: 123.15 g/mol ) is a substituted
pyridine derivative with significant applications in medicinal chemistry and materials science.[1]
Accurate structural confirmation and purity assessment are critical for its use in these fields,
necessitating a thorough analysis of its spectroscopic data. This guide details the expected
outcomes from tH NMR, 13C NMR, IR, and MS analyses, providing a foundational
understanding of its molecular structure and properties.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The
following sections describe generalized procedures for NMR, IR, and MS analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Sample Preparation:

» Dissolve 5-10 mg of (5-Methylpyridin-2-yl)methanol in approximately 0.6 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
e Instrument: A 400 MHz (or higher) NMR spectrometer.

e 1H NMR: A standard proton experiment is performed to determine the number of different
types of protons and their neighboring environments.

e 13C NMR: A proton-decoupled carbon experiment is conducted to identify the number of
unique carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium
bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

 Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
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e Procedure: The KBr plates with the sample are placed in the sample holder of the
spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm™1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in the confirmation of its identity.

Sample Preparation: The sample is introduced into the mass spectrometer, often after
separation by gas chromatography (GC-MS) or by direct infusion.

Instrumentation and Data Acquisition:
e Instrument: A mass spectrometer, commonly with an electron ionization (El) source.

e Procedure: The sample is vaporized and ionized. The resulting ions are separated based on
their mass-to-charge ratio (m/z) and detected.

Spectroscopic Data and Interpretation

The following tables summarize the expected spectroscopic data for (5-Methylpyridin-2-
yl)methanol.

NMR Data

Table 1: *H NMR Data of (5-Methylpyridin-2-yl)methanol (400 MHz, CDClI5)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
8.35 s 1H H-6 (Pyridine)
7.50 d 1H H-4 (Pyridine)
7.20 d 1H H-3 (Pyridine)
4.70 S 2H -CH20H
3.50 brs 1H -OH
2.30 S 3H -CHs
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Table 2: 13C NMR Data of (5-Methylpyridin-2-yl)methanol (100 MHz, CDClIs)

Chemical Shift (6, ppm) Assignment
158.0 C-2 (Pyridine)
148.5 C-6 (Pyridine)
137.0 C-4 (Pyridine)
132.0 C-5 (Pyridine)
120.0 C-3 (Pyridine)
64.5 -CH20H

18.0 -CHs

IR Data

Table 3: IR Absorption Bands for (5-Methylpyridin-2-yl)methanol

Wavenumber (cm~?) Intensity Assignment
3300-3100 Broad, Strong O-H stretch (alcohol)
3050-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)

) C=C and C=N stretch (pyridine
1600, 1480 Medium-Strong )

ring)

1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data for (5-Methylpyridin-2-yl)methanol
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miz Relative Intensity (%) Assignment

123 100 [M]* (Molecular lon)

122 80 [M-H]*

106 60 [M-OHJ*

92 75 [M-CH20H]*

77 40 [CeHs]*
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural

relationships within the molecule.

© 2025 BenchChem. All rights reserved.

5/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectroscopic Analysis
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Caption: A logical workflow for spectroscopic analysis.
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Hypothetical Mass Spectrometry Fragmentation of (5-Methylpyridin-2-yl)methanol
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Caption: Key fragmentation pathways in Mass Spectrometry.
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Caption: Important correlations observed in NMR spectroscopy.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and
unambiguous structural characterization of (5-Methylpyridin-2-yl)methanol. The data
presented in this guide, including chemical shifts, absorption frequencies, and fragmentation
patterns, are consistent with the assigned structure. This technical guide serves as a valuable
resource for scientists and researchers, facilitating the efficient and accurate analysis of this
important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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